molecular formula C6H8O3 B1660422 (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one CAS No. 76420-07-0

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one

Cat. No.: B1660422
CAS No.: 76420-07-0
M. Wt: 128.13
InChI Key: SAXYYSFDXQHLOD-YFKPBYRVSA-N
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Description

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a cyclopentenone derivative. Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a double bond and a ketone group. This specific compound has a hydroxyl group and a hydroxymethyl group attached to the ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable quantities . Another method involves the Aza-Piancatelli rearrangement, which uses phenylmagnesium bromide and furfural as starting materials, followed by a series of reactions to produce the desired cyclopentenone derivative .

Industrial Production Methods

Industrial production methods for cyclopentenone derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond and ketone group can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or hydrocarbons.

Scientific Research Applications

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is unique due to its specific functional groups, which provide distinct reactivity and versatility in synthesis. Its hydroxyl and hydroxymethyl groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYYSFDXQHLOD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C(C1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50824450
Record name (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76420-07-0
Record name (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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